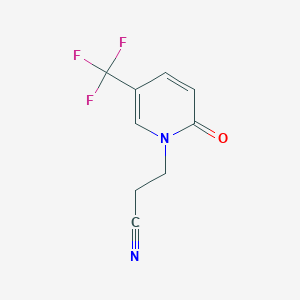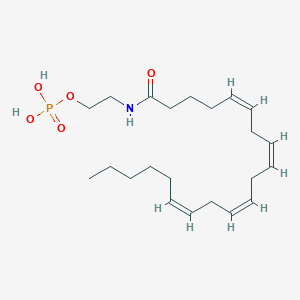
Ethyl 3-(3,5-difluorophenyl)propanoate
Descripción general
Descripción
Ethyl 3-(3,5-difluorophenyl)propanoate is an important organic compound that has various applications in the field of scientific research. This compound is commonly used as a starting material for the synthesis of other organic compounds due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of Ethyl 3-(3,5-difluorophenyl)propanoate is not well understood. However, it is believed that this compound may inhibit the activity of certain enzymes or proteins in the body, leading to various biochemical and physiological effects.
Efectos Bioquímicos Y Fisiológicos
Ethyl 3-(3,5-difluorophenyl)propanoate has been shown to have various biochemical and physiological effects in laboratory experiments. It has been shown to exhibit anti-inflammatory, anti-cancer, and antibacterial properties. This compound has also been shown to have an effect on the central nervous system, although the exact mechanism of action is not well understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Ethyl 3-(3,5-difluorophenyl)propanoate in laboratory experiments is its ease of synthesis. This compound can be synthesized using simple and inexpensive reagents, making it a cost-effective starting material for the synthesis of other organic compounds. However, one of the limitations of using this compound is its limited solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research and development of Ethyl 3-(3,5-difluorophenyl)propanoate. One direction is to further investigate its mechanism of action and its potential as a therapeutic agent for various diseases. Another direction is to explore its potential as a building block for the synthesis of new materials with unique properties. Additionally, the development of new synthetic methods for Ethyl 3-(3,5-difluorophenyl)propanoate may lead to the discovery of new compounds with interesting and useful properties.
Aplicaciones Científicas De Investigación
Ethyl 3-(3,5-difluorophenyl)propanoate has various applications in the field of scientific research. It is commonly used as a starting material for the synthesis of other organic compounds such as pharmaceuticals, agrochemicals, and materials science. This compound has been used in the synthesis of anti-inflammatory drugs, anti-cancer drugs, and antibiotics.
Propiedades
IUPAC Name |
ethyl 3-(3,5-difluorophenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2O2/c1-2-15-11(14)4-3-8-5-9(12)7-10(13)6-8/h5-7H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJPFVVQBZAJMKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CC(=CC(=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70570048 | |
| Record name | Ethyl 3-(3,5-difluorophenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70570048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(3,5-difluorophenyl)propanoate | |
CAS RN |
163978-51-6 | |
| Record name | Ethyl 3,5-difluorobenzenepropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=163978-51-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-(3,5-difluorophenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70570048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

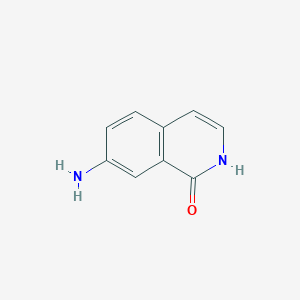


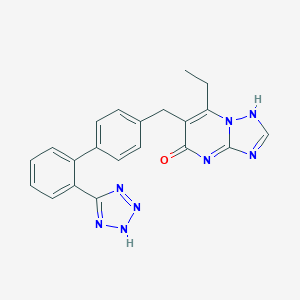
![Carbamothioic acid, [2-(dimethylamino)ethyl]-(9CI)](/img/structure/B63584.png)
![1-[(1R,2S)-2-(2-methylprop-1-enyl)cyclopropyl]ethanone](/img/structure/B63585.png)


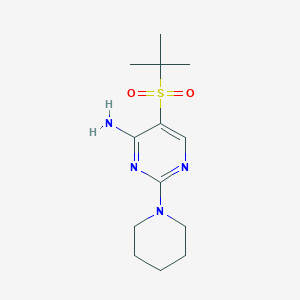


![[3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]methanol](/img/structure/B63605.png)
